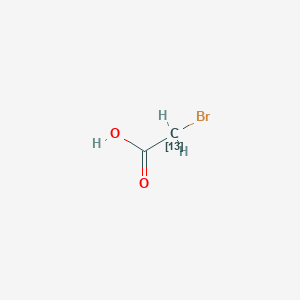

2-bromoacetic acid

Description

Properties

IUPAC Name |

2-bromoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPAWGWELVVRCH-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444597 | |

| Record name | Bromoacetic acid-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64891-77-6 | |

| Record name | Bromoacetic acid-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64891-77-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Single-Vessel Bromination-Esterification

The most industrially viable method involves reacting chloroacetic acid with alkali metal bromides (e.g., KBr, NaBr) in the presence of concentrated sulfuric acid. This exothermic reaction proceeds via nucleophilic substitution, where bromide ions displace the chloride moiety. A critical innovation lies in conducting both bromination and esterification within a single reactor, eliminating intermediate isolation steps.

Reaction Mechanism :

Sulfuric acid acts as a dehydrating agent, shifting equilibrium toward bromoacetic acid formation by water removal through azeotropic distillation.

Optimized Parameters

-

Temperature : Maintaining 40–70°C prevents decomposition of bromoacetic acid while ensuring complete substitution.

-

Solvent Selection : Tetrachloroethylene (perclene) and toluene are preferred for azeotropic water removal, achieving 95–98% yields (Table 1).

-

Molar Ratios : A 1:1.3:1.3 ratio of chloroacetic acid:KBr:H₂SO₄ maximizes bromide availability without excess reagent waste.

Table 1: Solvent Impact on Reaction Efficiency

| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Tetrachloroethylene | 121 | 98 | 99.5 |

| Toluene | 110 | 95 | 98.0 |

| Xylene | 138 | 89 | 97.5 |

Two-Step Isolation Protocol

For applications requiring high-purity bromoacetic acid, a sequential bromination and isolation process is employed:

-

Bromination : Chloroacetic acid and KBr react in aqueous H₂SO₄ at 55°C for 1 hour.

-

Dehydration : Azeotropic distillation with perclene removes water, forcing equilibrium toward product formation.

This method yields 97% pure bromoacetic acid, with residual chloride content below 0.5%.

Direct Bromination of Acetic Acid

Radical-Initiated Halogenation

While less common due to lower yields, acetic acid undergoes radical bromination using red phosphorus or PBr₃ as catalysts. The reaction proceeds via:

Key limitations include:

-

Byproduct Formation : Dibromoacetic acid (up to 15%) necessitates costly purification.

-

Temperature Sensitivity : Reactions above 80°C degrade bromoacetic acid into acetic anhydride and HBr.

Esterification-Hydrolysis Cascades

Synthesis via Bromoacetic Acid Esters

To circumvent handling corrosive bromoacetic acid directly, esters like 2,3-dichloropropyl bromoacetate are synthesized and hydrolyzed:

-

Esterification : Chloroacetic acid, KBr, and lauryl alcohol react in toluene/H₂SO₄ to form lauryl bromoacetate (98% yield).

-

Acid Hydrolysis :

Hydrolysis with 6M HCl at reflux achieves 94% conversion, though ester purity critically impacts final acid quality.

Stereochemical Retention in Bromoacetic Acid Synthesis

Racemization Mitigation

Combinatorial studies using (R)- and (S)-2-bromopropionic acid demonstrate that carbodiimide activators like DIC (diisopropylcarbodiimide) induce minimal racemization during esterification. Nuclear magnetic resonance (NMR) analysis confirms >95% enantiomeric excess when chiral amines are coupled under anhydrous conditions.

Critical Factors :

-

Activation Time : Limiting DIC exposure to <2 hours prevents oxazalone intermediate formation.

-

Temperature : Reactions conducted at 0–4°C retain stereochemical integrity.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Bromination of chloroacetic acid outperforms direct acetic acid routes due to:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

2-Bromoacetic acid is primarily involved in nucleophilic substitution reactions due to the presence of the good leaving group (bromide ion). The following types of reactions are common:

- Hydrolysis : In aqueous solutions, this compound can hydrolyze to form acetic acid and hydrobromic acid.

- Aminolysis : Reaction with amines can lead to the formation of amides. The kinetics of this reaction have been studied extensively, indicating that aminolysis can compete effectively against hydrolysis under certain conditions .

Esterification Reactions

Esterification can occur when this compound reacts with alcohols in the presence of an acid catalyst, yielding bromoacetate esters. This reaction is useful in synthesizing various esters for pharmaceutical applications.

Reformatsky Reaction

Esters derived from this compound are used in the Reformatsky reaction, which allows for the synthesis of β-hydroxy acids or α,β-unsaturated acids through coupling with aldehydes or ketones in the presence of zinc .

Cyclization Reactions

In some cases, this compound can participate in cyclization reactions, forming cyclic compounds through intramolecular nucleophilic substitutions.

Kinetic Studies and Mechanisms

Kinetic studies have shown that the rate of hydrolysis and aminolysis reactions involving this compound varies significantly with pH and temperature. For example, at higher pH levels, aminolysis tends to dominate over hydrolysis due to increased nucleophilicity of amines .

The mechanism typically follows an pathway where the nucleophile attacks the carbon atom bonded to bromine, resulting in the displacement of bromide ion.

Table 1: Kinetic Data for Hydrolysis and Aminolysis

| Reaction Type | Rate Constant (k) | pH Range | Temperature (°C) |

|---|---|---|---|

| Hydrolysis | 4-7 | 25 | |

| Aminolysis | 8-10 | 25 |

Bioconjugation Chemistry

In bioconjugation chemistry, derivatives of bromoacetic acid are used as cross-linking agents due to their ability to react selectively with nucleophiles found on biomolecules .

Scientific Research Applications

Organic Synthesis

Alkylating Agent

2-Bromoacetic acid serves as a potent alkylating agent in organic synthesis. It is commonly employed to introduce the bromoacetyl group into organic molecules, facilitating the formation of various derivatives used in pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing complex organic structures .

Synthesis of Pharmaceuticals

The compound is integral to the synthesis of several pharmaceutical agents. For instance, it has been utilized in the preparation of amino acid derivatives and other biologically active compounds. Its ability to act as a building block in drug development highlights its significance in medicinal chemistry .

| Application | Description |

|---|---|

| Alkylating Agent | Used to introduce bromoacetyl groups in organic compounds. |

| Pharmaceutical Synthesis | Key intermediate for synthesizing amino acids and other bioactive molecules. |

Biochemical Applications

Proteomics Research

this compound is employed as a biochemical reagent in proteomics studies. It can modify proteins by alkylating specific amino acid residues, allowing researchers to investigate protein structure and function . This modification is crucial for understanding protein interactions and dynamics within biological systems.

Neurotoxicity Studies

Recent studies have demonstrated the neurotoxic effects of this compound in avian species, particularly its impact on oxidative stress pathways and inflammatory responses. Research has shown that exposure leads to significant alterations in brain function, emphasizing its relevance in toxicological assessments .

| Application | Description |

|---|---|

| Proteomics Research | Modifies proteins for structural and functional analysis. |

| Neurotoxicity Studies | Investigates the compound's effects on brain function and oxidative stress in animal models. |

Environmental Impact

Disinfection Byproduct

this compound is also recognized as a disinfection byproduct formed during water treatment processes involving chlorine. Its presence raises concerns due to potential health risks associated with exposure through drinking water . Studies have linked it to adverse effects on renal function and oxidative stress in mammals, underscoring the need for monitoring water quality .

| Application | Description |

|---|---|

| Disinfection Byproduct | Formed during chlorination processes; associated with health risks and environmental concerns. |

Analytical Applications

HPLC Separation Techniques

In analytical chemistry, this compound is utilized for high-performance liquid chromatography (HPLC) methods to separate it from similar compounds like chloroacetic acid. The Newcrom B column has been specifically developed for this purpose, allowing efficient separation under controlled conditions . This application is vital for ensuring purity and identifying compounds in complex mixtures.

| Application | Description |

|---|---|

| HPLC Separation | Used for separating bromoacetic acid from other similar acids in analytical procedures. |

Case Studies

-

Nephrotoxicity in Chickens

A study conducted by Wu et al. (2022) investigated the nephrotoxic effects of bromoacetic acid on chickens, revealing significant kidney damage and metabolic dysfunctions due to oxidative stress . The findings highlight the compound's potential risks when present as a contaminant. -

Dermal Exposure Effects

A case study documented severe chemical burns following dermal exposure to bromoacetic acid, emphasizing its hazardous nature and the need for appropriate safety measures when handling this compound . -

Cytotoxicity on Cancer Cells

Research by Bahman et al. (2020) explored the cytotoxic effects of bromoacetic acid on MCF7 breast cancer cells, demonstrating its ability to induce apoptosis through oxidative stress mechanisms .

Mechanism of Action

The mechanism of action of bromoacetic acid-2-13C involves its role as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription, making it useful in various biochemical studies .

Comparison with Similar Compounds

Key Properties

- Molecular Weight : 138.95 g/mol

- Acidity (pKa) : ~2.86 (significantly stronger than acetic acid due to the electron-withdrawing bromine substituent)

- Reactivity : The bromine atom acts as a superior leaving group compared to chlorine or hydroxyl groups, enabling efficient SN₂ reactions.

Acidity and Electronic Effects

The acidity of halogenated acetic acids increases with the electronegativity and inductive effects of the substituent. Below is a comparison of acidity and structural features:

| Compound | Molecular Formula | pKa | Key Substituent Effect |

|---|---|---|---|

| Acetic acid | C₂H₄O₂ | ~4.76 | –CH₃ (electron-donating) |

| Chloroacetic acid | C₂H₃ClO₂ | ~2.87 | –Cl (moderate electron-withdrawing) |

| 2-Bromoacetic acid | C₂H₃BrO₂ | ~2.86 | –Br (stronger electron-withdrawing than –Cl) |

| Trifluoroacetic acid | C₂HF₃O₂ | ~0.23 | –CF₃ (extremely electron-withdrawing) |

Bromoacetic acid exhibits slightly higher acidity than chloroacetic acid due to bromine’s larger atomic size and polarizability, which enhance the inductive effect . Trifluoroacetic acid, with three fluorine atoms, is far more acidic but is less commonly used in SN₂ reactions due to steric and economic factors.

Esterification and Amidation

This compound forms reactive esters (e.g., tert-butyl 2-bromoacetate) and amides, which are pivotal in peptide coupling and cross-linking agents. For example:

- Esterification: Reacts with tert-butanol to form tert-butyl 2-bromoacetate, a precursor for glycine derivatives .

- Amidation : Forms intermediates in the synthesis of NMDA receptor modulators (e.g., compounds 24 and 25 via SN₂ reactions) .

In contrast, chloroacetic acid esters are less reactive in nucleophilic substitutions due to chlorine’s poorer leaving group ability.

Carboxylation of Nanomaterials

This compound is optimized for carboxylating WS₂INTs under specific conditions:

- Optimal Conditions : 115–120°C, 54 h reaction time, 800 mg this compound, 60 mg AgOAc, and 6 mL DMF .

- Carboxylation Efficiency : Achieves 0.6–0.8 mmol/g functionalization, outperforming lower temperatures or shorter reaction times .

Chloroacetic acid is rarely used in such reactions, likely due to slower kinetics and lower carboxylation yields.

Biological Activity

2-Bromoacetic acid (BrAc) is an organobromide compound with the chemical formula C₂H₃BrO₂. It is primarily used as a chemical intermediate in organic synthesis and has garnered attention for its biological activities, particularly in cellular toxicity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and implications for research and medicine.

- Chemical Name : this compound

- CAS Number : 79-08-3

- Molecular Weight : 173.95 g/mol

- Structure :

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of this compound on various cell types. The compound has been shown to induce cell death through several mechanisms, including apoptosis and necrosis.

-

Cytotoxic Effects :

- A study demonstrated that the cytotoxicity of bromoacetic acids follows the order: bromoacetic acid > 2,4,6-tribromoacetic acid > other derivatives when tested on human cell lines .

- The compound exhibits significant toxicity in both normal and cancerous cells, raising concerns about its safety in therapeutic applications.

-

Mechanisms of Action :

- This compound acts as an alkylating agent, which can modify nucleophilic sites in biomolecules such as proteins and DNA. This modification can lead to cellular dysfunction and apoptosis .

- The compound's ability to form adducts with cellular macromolecules has been linked to oxidative stress and mitochondrial dysfunction, further contributing to its cytotoxic profile .

Study on Cytotoxicity in Cell Lines

A recent investigation focused on the synergistic effects of bromoacetic acid with other compounds in inducing cytotoxicity. The study utilized various human cell lines to assess the impact of different concentrations of this compound.

- Experimental Design :

- Cell lines were treated with varying concentrations of this compound.

- Cell viability was measured using MTT assays.

- Results :

Concentration (µM) Cell Viability (%) 0 100 10 75 50 50 100 20

The results indicated a dose-dependent decrease in cell viability, confirming the compound's cytotoxic nature .

Mechanistic Studies

Another study investigated the molecular mechanisms underlying the cytotoxic effects of bromoacetic acid. The researchers focused on its interaction with cellular pathways involved in apoptosis.

- Key Findings :

Therapeutic Potential

Despite its toxicity, there is interest in exploring the potential therapeutic applications of bromoacetic acids. Their ability to target specific cellular pathways may provide avenues for developing anticancer agents or other therapeutics.

-

Anticancer Research :

- The selective cytotoxicity observed in cancer cells suggests that bromoacetic acids could be developed as targeted therapies for certain malignancies.

- Ongoing research is necessary to evaluate their efficacy and safety profiles in clinical settings.

- Chemical Synthesis :

Q & A

Q. What are the established methods for synthesizing 2-bromoacetic acid and its derivatives?

this compound is commonly synthesized via bromination of acetic acid derivatives. For example, esterification of this compound with alcohols (e.g., ethanol) under acidic conditions yields derivatives like ethyl bromoacetate . In advanced applications, it is used to synthesize α-bromophenylacetate derivatives for polymer chemistry via dehalogenation-condensation reactions . Purification typically involves solvent extraction (e.g., aqueous methanol) and column chromatography for high-purity research-grade products .

Q. How can researchers safely handle and store this compound in laboratory settings?

this compound is corrosive and requires strict safety protocols. Storage should be in ventilated, cool environments (<25°C), separated from oxidizers and bases . Personal protective equipment (PPE), including gloves and goggles, is mandatory. For large-scale reactions, use fume hoods to mitigate inhalation risks, and neutralize spills with sodium bicarbonate .

Q. What spectroscopic techniques are recommended for characterizing this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) and LC-MS are standard for structural confirmation. For example, H NMR can identify the methylene group (CHBr) at δ ~3.8–4.2 ppm. Canonical SMILES (e.g., OC(=O)CBr) and InChI keys aid in database referencing . Purity is validated via HPLC with UV detection at 210–220 nm .

Advanced Research Questions

Q. How do reaction conditions influence the hydrolysis kinetics of this compound esters?

Kinetic studies using UV–vis spectrophotometry (λ = 400 nm) reveal that hydrolysis rates of nitrophenyl esters (e.g., p-nitrophenyl 2-bromoacetate) are pH-dependent. For instance, pseudo first-order rate constants () increase in alkaline buffers, but general base catalysis is minimal in HEPES/EPPS buffers. Hydrolysis mechanisms follow SN2 pathways, with competing aminolysis in amine-rich environments .

Q. What experimental strategies address contradictions in reported toxicity data for this compound?

Conflicting toxicity data (e.g., spermatogenic effects in rats vs. insufficient human guidelines) arise from model variability. Researchers should standardize protocols using OECD guidelines, such as acute exposure studies in Long Evans rats with controlled dosing (e.g., 50–200 mg/kg). Cross-validate findings with in vitro assays (e.g., mitochondrial toxicity screening) to resolve discrepancies .

Q. How can this compound be integrated into sustainable material synthesis?

this compound serves as a precursor for biodegradable cationic surfactants. For example, esterification with 2-bromoethanol and stearic acid under solvent-free conditions (85–90°C, p-toluenesulfonic acid catalyst) yields amphiphilic compounds with >95% purity. These surfactants exhibit low critical micelle concentrations (CMC) and are evaluated for biodegradability via OECD 301D tests .

Q. What methodologies are used to detect this compound in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for trace detection in water. The USEPA Method 552.3 specifies a detection limit of 0.06 mg/L for haloacetic acids (HAA5). Solid-phase extraction (SPE) with activated carbon improves sensitivity in complex matrices .

Q. How does this compound contribute to polymer synthesis and functionalization?

In polymer chemistry, this compound enables post-polymerization modifications. For example, coupling α-bromophenylacetate derivatives via Ullmann reactions produces poly(p-phenylene vinylene) (PPV) with tunable optoelectronic properties. The bromine atom facilitates crosslinking in hydrogels or covalent organic frameworks (COFs) .

Experimental Design and Data Analysis

Q. How should researchers design experiments to study the metabolic effects of this compound?

Use in vitro hepatocyte models (e.g., HepG2 cells) to assess mitochondrial dysfunction via ATP depletion assays. Compare with in vivo rat models (oral gavage, 14-day exposure) to measure lactate/pyruvate ratios and glutathione depletion. Statistical analysis should include ANOVA with post-hoc tests to identify dose-dependent effects .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for SN2 reactions. Software like Gaussian or ORCA predicts regioselectivity in ester aminolysis, validated against experimental kinetic data (e.g., from UV–vis) .

Methodological Challenges

Q. How can researchers mitigate side reactions during esterification of this compound?

Side reactions (e.g., hydrolysis) are minimized by using anhydrous solvents (e.g., THF), molecular sieves, and stoichiometric control. For example, excess 2-bromoethanol (1.2 equiv) and rapid quenching with ice-water improve yields in surfactant synthesis .

Q. What strategies improve reproducibility in kinetic studies of this compound derivatives?

Standardize buffer systems (e.g., 50 mM phosphate, pH 7.4) and pre-equilibrate reaction temperatures (±0.1°C). Use internal standards (e.g., NaBr) to quantify byproducts and validate pseudo first-order assumptions via linear regression of ln([A]/[A]) vs. time plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.